molecular formula C7H4N2O B13745982 3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 444347-45-9

3H-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B13745982
CAS No.: 444347-45-9
M. Wt: 132.12 g/mol
InChI Key: DTIXNTPMSSBFKY-UHFFFAOYSA-N
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Description

3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This compound is part of the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications in various therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-pyrrolo[3,4-c]pyridin-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3H-pyrrolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3H-pyrrolo[3,4-c]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as topoisomerase I, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, it may modulate receptor activity in the nervous system, contributing to its analgesic and sedative effects .

Comparison with Similar Compounds

3H-pyrrolo[3,4-c]pyridin-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its broad spectrum of biological activities, making it a versatile scaffold in drug discovery .

Properties

CAS No.

444347-45-9

Molecular Formula

C7H4N2O

Molecular Weight

132.12 g/mol

IUPAC Name

pyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H

InChI Key

DTIXNTPMSSBFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=NC2=O

Origin of Product

United States

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